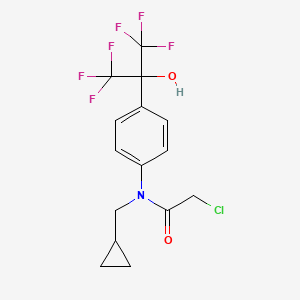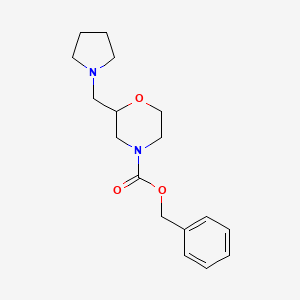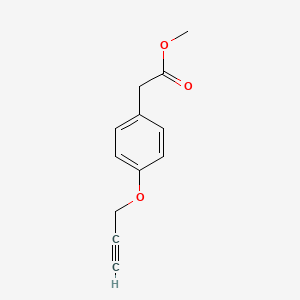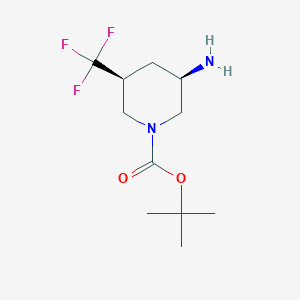![molecular formula C13H21NO3 B6314781 tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 1823808-41-8](/img/structure/B6314781.png)
tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate” is a chemical compound with the molecular formula C13H21NO3 . It has an average mass of 239.311 Da and a monoisotopic mass of 239.152145 Da . It is also known by other names such as “2-Methyl-2-propanyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate” and "3-Oxo-9-azabicyclo [3.3.1]nonane-9-carboxylate de 2-méthyl-2-propanyle" .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11H,4-8H2,1-3H3 . The SMILES representation is CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C2. Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 342.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 58.7±3.0 kJ/mol and a flash point of 161.2±25.9 °C . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . It has a polar surface area of 47 Å2 and a molar volume of 215.4±3.0 cm3 .Wirkmechanismus
Tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is a highly reactive compound, and its chemical properties make it an ideal starting material for the synthesis of a variety of molecules. The reaction of this compound with other compounds is typically carried out through nucleophilic substitution or nucleophilic addition. In nucleophilic substitution, the nucleophile attacks the electrophilic center of the this compound molecule, resulting in the formation of a new bond. In nucleophilic addition, the nucleophile adds to the double bond of the this compound molecule, resulting in the formation of a new bond.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have antiviral and anti-inflammatory properties. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4. In addition, this compound has been shown to have an inhibitory effect on the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is a highly reactive compound, and its chemical properties make it an ideal starting material for the synthesis of a variety of molecules. It is relatively easy to handle in the laboratory and can be used in a variety of reactions. However, it is important to note that this compound is a highly reactive compound and should be handled with care. It is also important to note that this compound is a flammable compound and should be kept away from sources of ignition.
Zukünftige Richtungen
Tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is a versatile compound with a wide range of applications in the laboratory. There are a number of potential future directions for research involving this compound. These include the development of new synthetic methods for the synthesis of this compound and its derivatives, the development of new catalysts for the synthesis of this compound, and the development of new pharmaceuticals and agrochemicals based on this compound. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, further research into the structure-activity relationships of this compound could lead to the development of new materials with improved properties.
Synthesemethoden
Tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate can be synthesized from a variety of starting materials. The most common method is the reaction of tert-butyl alcohol with ethyl acetoacetate, which yields this compound. This reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at temperatures between 50-100 °C. The product is then purified by recrystallization and can be used in further synthesis.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of polymers, such as polyurethanes, polycarbonates, and polyesters. This compound has also been used in the synthesis of a variety of heterocyclic compounds, such as imidazoles and thiazoles.
Eigenschaften
IUPAC Name |
tert-butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)11(15)8-7-9/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUBYYFEDNQRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6314757.png)

![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)

![1-{(1S,2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6314797.png)
![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)
